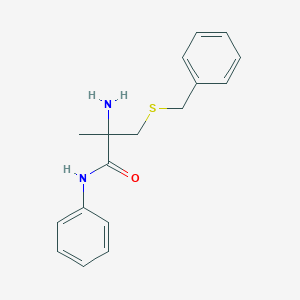
S-Benzyl-2-methyl-N-phenylcysteinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Benzyl-2-methyl-N-phenylcysteinamide: is an organic compound that features a benzyl group attached to a cysteine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of benzyl bromide and phenyl isocyanate in the presence of a base to facilitate the formation of the desired amide bond .
Industrial Production Methods: Industrial production of S-Benzyl-2-methyl-N-phenylcysteinamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: S-Benzyl-2-methyl-N-phenylcysteinamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzyl or phenyl derivatives.
Applications De Recherche Scientifique
S-Benzyl-2-methyl-N-phenylcysteinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of S-Benzyl-2-methyl-N-phenylcysteinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and phenyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cysteine derivative part of the molecule can interact with thiol groups in proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
S-Benzyl-L-cysteine: Similar structure but lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.
S-Benzyl β-(N-2-methyl-3-phenylallylidene)dithiocarbazate: Another compound with a benzyl group but different functional groups, leading to distinct chemical properties and applications.
Uniqueness: S-Benzyl-2-methyl-N-phenylcysteinamide is unique due to its combination of benzyl, phenyl, and cysteine derivative groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
63008-82-2 |
|---|---|
Formule moléculaire |
C17H20N2OS |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-amino-3-benzylsulfanyl-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C17H20N2OS/c1-17(18,13-21-12-14-8-4-2-5-9-14)16(20)19-15-10-6-3-7-11-15/h2-11H,12-13,18H2,1H3,(H,19,20) |
Clé InChI |
BVKLGKINRUXYRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CSCC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


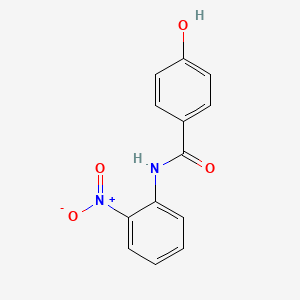

![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
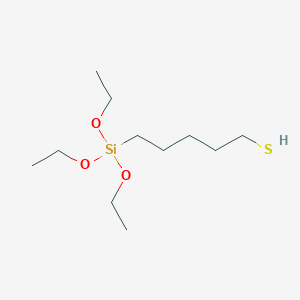
![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)
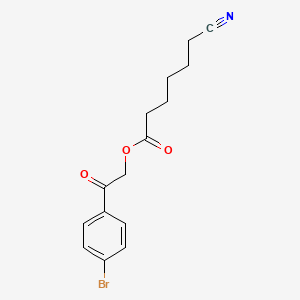

![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)

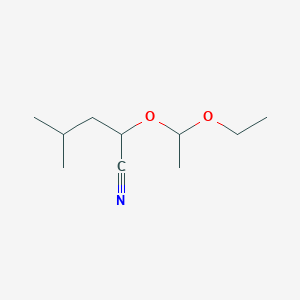
![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene](/img/structure/B14511659.png)

